

Meta-analysis of clinical trials involving bempegaldesleukin combinations

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Compound of Interest

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A Comparative Guide to Clinical Trials of Bempegaldesleukin Combinations

The development of bempegaldesleukin (BEMPEG, NKTR-214), an investigational CD122-preferential interleukin-2 (IL-2) pathway agonist, in combination with the PD-1 inhibitor nivolumab, generated initial enthusiasm in the field of immuno-oncology. Early phase trials suggested promising efficacy; however, subsequent late-stage studies did not confirm these benefits, leading to the discontinuation of its clinical development program in 2022.[1][2][3][4] This guide provides a meta-synthesis of key clinical trial data, comparing the outcomes of the initial Phase 1/2 PIVOT-02 study with the definitive Phase 3 PIVOT IO 001 trial to offer researchers a comprehensive overview of this combination's trajectory.

Mechanism of Action: A Synergistic Approach

Bempegaldesleukin was engineered to provide sustained IL-2 pathway signaling with a preferential bias towards the IL-2 receptor beta/gamma complex (CD122/CD132).[5][6] This complex is predominantly found on CD8+ effector T cells and Natural Killer (NK) cells.[5][6][7] The drug is a prodrug consisting of recombinant human IL-2 conjugated to multiple releasable polyethylene glycol (PEG) chains.[5][6] These PEG chains sterically hinder the binding to the alpha subunit (CD25) of the high-affinity IL-2 receptor, which is constitutively expressed on immunosuppressive regulatory T cells (Tregs).[5][6] Upon administration, the PEG chains are slowly cleaved, leading to a sustained release of active IL-2 that preferentially expands the



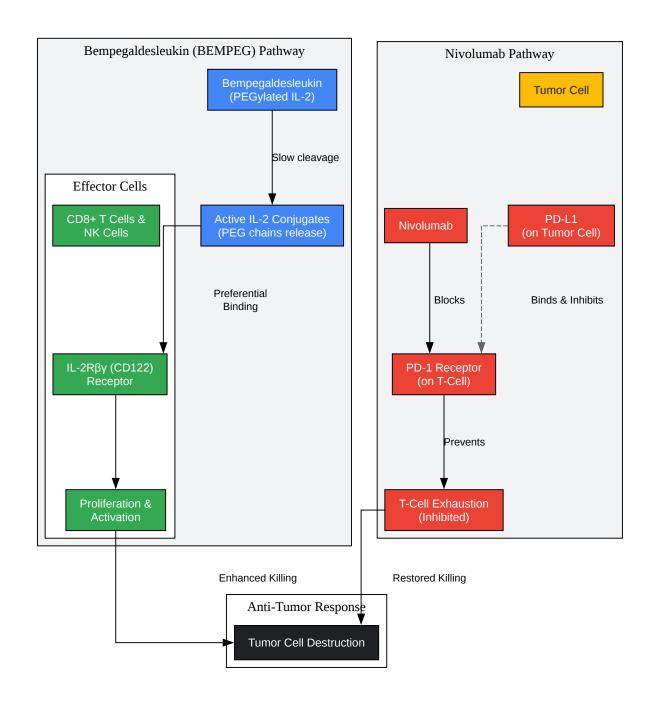




population of anti-tumor CD8+ T cells and NK cells over Tregs within the tumor microenvironment.[5][6][8]

The combination with nivolumab, a PD-1 checkpoint inhibitor, was based on the rationale that bempegaldesleukin would increase the number and activation of tumor-infiltrating lymphocytes (TILs), which could then be unleashed by blocking the PD-1/PD-L1 inhibitory axis.[9]





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Caption: Synergistic signaling pathways of Bempegaldesleukin and Nivolumab.



Comparative Efficacy Data

Initial results from the Phase 1/2 PIVOT-02 study showed encouraging antitumor activity across several cancer types, particularly in first-line metastatic melanoma.[10][11] However, the subsequent Phase 3 PIVOT IO 001 trial failed to demonstrate a clinical benefit for the combination compared to nivolumab monotherapy in the same patient population.[12][13][14]

Table 1: Efficacy in First-Line Metastatic Melanoma

Endpoint	PIVOT-02 (Phase 2)[11][12] [14]	PIVOT IO 001 (Phase 3)[14]
Treatment Arm	BEMPEG + Nivolumab	BEMPEG + Nivolumab
Number of Patients (Efficacy- Evaluable)	38	391
Objective Response Rate (ORR)	52.6%	27.7%
Complete Response (CR) Rate	34.2%	Not Reported Separately
Median Progression-Free Survival (PFS)	30.9 months	4.17 months
Median Overall Survival (OS)	Not Reached (at 29 mo. follow-up)	29.67 months

Data from other tumor cohorts in the PIVOT-02 study also showed initial promise, but these programs were ultimately discontinued following the negative results in melanoma and other late-stage trials.[1][15]

Table 2: Efficacy in Other PIVOT-02 Cohorts



Cohort	Number of Patients	Objective Response Rate (ORR)	Median Progressio n-Free Survival (PFS)	Median Overall Survival (OS)	Source
First-Line Renal Cell Carcinoma (RCC)	49	34.7%	7.7 months	Not Reached (at 32.7 mo. follow-up)	[16][17]
First-Line Metastatic Urothelial Carcinoma (mUC)	37 (evaluable)	35%	4.1 months	23.7 months	[18]

Comparative Safety & Tolerability

The safety profile of the combination was generally considered manageable, though adverse events were more frequent with the combination than with nivolumab monotherapy. The most common treatment-related adverse events (TRAEs) were flu-like symptoms, rash, and fatigue. [9]

Table 3: Key Treatment-Related Adverse Events (TRAEs)



Adverse Event Profile	PIVOT-02 (All Tumors, N=38)[9]	PIVOT IO 001 (Melanoma) [14]	
Treatment Arm	BEMPEG + Nivolumab	BEMPEG + Nivolumab	
Any Grade TRAEs	100%	95.3%	
Grade 3/4 TRAEs	21.1%	21.7%	
Most Common TRAEs (Any Grade)	Flu-like symptoms (86.8%), Rash (78.9%), Fatigue (73.7%), Pruritus (52.6%)	Not detailed in the same format	
Noteworthy Grade 3/4 Events	Hypotension, Hyperglycemia, Metabolic Acidosis	Hypotension (1.3%), Ischemic Cerebrovascular Events (1.3%)	

Experimental Protocols & Study Design

The clinical trials followed a structured progression from dose-escalation to large-scale randomized comparison.

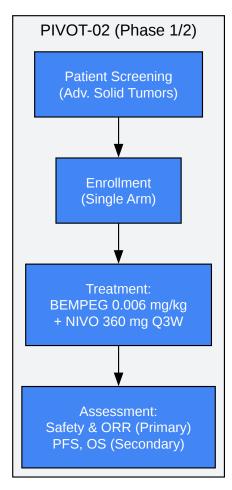
PIVOT-02 Study (NCT02983045)

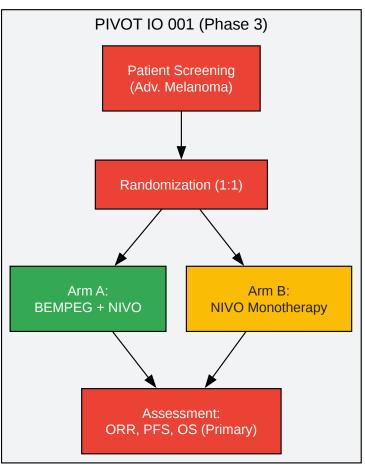
- Design: An open-label, multi-cohort, single-arm Phase 1/2 study.[16][17][19]
- Population: Patients with various advanced solid tumors, including melanoma, RCC, and urothelial carcinoma, who were immunotherapy-naïve.[9][16]
- Intervention: The recommended Phase 2 dose was established as bempegaldesleukin 0.006 mg/kg plus nivolumab 360 mg administered intravenously every 3 weeks (Q3W).[9][10]
 Treatment continued for up to 2 years or until disease progression or unacceptable toxicity.
 [10][16]
- Primary Endpoints: Safety and Objective Response Rate (ORR) as assessed by blinded independent central review (BICR).[18]
- Secondary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[17][18]



PIVOT IO 001 Study (NCT03635983)

- Design: A randomized, open-label, Phase 3 trial.[12][14]
- Population: 783 patients with previously untreated, unresectable or metastatic melanoma.
 [13][14]
- Intervention: Patients were randomized 1:1 to receive either bempegaldesleukin (0.006 mg/kg) + nivolumab (360 mg) IV Q3W, or nivolumab (360 mg) IV Q3W monotherapy.[7][14]
- Primary Endpoints: ORR, PFS (both by BICR), and OS.[13][14]
- Secondary Endpoints: Safety, duration of response, and other efficacy measures.[13]







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